REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>N1C=CC=CC=1>[C:17]([NH:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1)(=[O:19])[CH3:18]
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Name
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|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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NC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)O
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Name
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|
Quantity
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180 mg
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
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0.7 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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volatile fractions were removed
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Type
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WASH
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Details
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washed with diethyl ether
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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This resulted in the product with the molecular weight of 255.28 (C15H13NO3)
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Name
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Type
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|
Smiles
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C(C)(=O)NC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |